12-Hydroxy-6-epi-albrassitriol

Description

Overview of Drimane (B1240787) Sesquiterpenes as a Class of Natural Products

Drimane sesquiterpenoids are a class of natural compounds characterized by a bicyclic drimane skeleton. researchgate.net This framework consists of a trans-decalin core with methyl groups typically located at the C4 and C10 positions. researchgate.net These compounds are derived from the precursor farnesyl pyrophosphate (FPP) through a complex series of enzymatic reactions. researchgate.netnih.gov The structural diversity within this class arises from various modifications to the basic drimane scaffold, such as the introduction of oxygen-containing functional groups like hydroxyls, aldehydes, and lactones, commonly at positions C6, C9, C11, and C12. researchgate.netcjnmcpu.com

Drimane sesquiterpenoids have been isolated from a wide array of natural sources, including terrestrial plants, fungi, and marine organisms. researchgate.netacs.orgscispace.com They are known to exhibit a broad spectrum of biological activities, which has made them a subject of considerable scientific interest. frontiersin.orgiau.ir

Historical Context of Research on Drimane Sesquiterpenoids

The journey into the world of drimane sesquiterpenoids began in 1948 with the isolation of drimenol (B159378) from the bark of Drimys winterii. researchgate.net This discovery laid the foundation for decades of research into this fascinating class of molecules. Over the years, scientists have identified and characterized hundreds of drimane-related compounds from various natural sources. scispace.com

Early research primarily focused on the isolation and structural elucidation of new drimane sesquiterpenoids from plants, particularly from the families Canellaceae and Winteraceae. nih.gov More recently, fungi and marine invertebrates have emerged as prolific sources of novel drimane structures. nih.govacs.org The development of advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, has been instrumental in determining the complex stereochemistry of these molecules. iau.irbeilstein-journals.org

Importance of Studying Novel Drimane Structures like 12-Hydroxy-6-epi-albrassitriol

The continuous search for and study of novel drimane structures like this compound is driven by several factors. Each new compound adds to our understanding of the chemical diversity that can be generated from the drimane scaffold. The specific stereochemistry and functional group arrangement of this compound, for instance, provide valuable insights into the biosynthetic pathways operating in the producing organisms, which are often fungal species of the genus Aspergillus.

Furthermore, the discovery of new drimane sesquiterpenoids expands the library of natural products available for scientific investigation. scispace.com While this article does not delve into biological activities, the structural novelty of compounds like this compound makes them important subjects for broader scientific inquiry. The unique structural features of this compound, such as the hydroxylation at C12 and the epimerization at C6, distinguish it from other related drimanes like albrassitriol (B161333) and 6-epi-albrassitriol. researchgate.net

Chemical Profile of this compound

The chemical identity of this compound is defined by its specific molecular formula and structure.

| Property | Value | Source |

| CAS Number | 178330-78-4 | prochemmart.com |

| Molecular Formula | C₁₅H₂₆O₄ | |

| Molecular Weight | 270.36 g/mol | prochemmart.com |

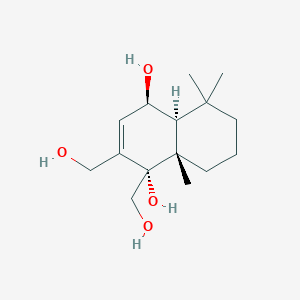

| IUPAC Name | (1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |

| Synonyms | 6-epi-12-Hydroxyalbrassitriol |

Related Drimane Compounds

The structural nuances of this compound can be better understood by comparing it to its close relatives.

| Compound Name | Key Structural Differences from this compound |

| Albrassitriol | Differs in stereochemistry and lacks the C12 hydroxyl group. acs.org |

| 6-epi-Albrassitriol | Shares the C6 epimerization but lacks the C12 hydroxyl group. biosynth.com |

| Drimenol | The foundational drimane structure from which others are derived. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,11-12,16-19H,4-6,8-9H2,1-3H3/t11-,12+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZKUSWQRONLOJ-PAPYEOQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(C=C(C2(CO)O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of 12 Hydroxy 6 Epi Albrassitriol

Isolation from Fungal Species: Aspergillus Strain Cultures

12-Hydroxy-6-epi-albrassitriol is a drimane (B1240787) sesquiterpenoid that has been identified and isolated from fungal sources. Specifically, this natural compound is produced by and has been isolated from cultures of various Aspergillus species. nih.govnpatlas.org Fungi, particularly those of the Aspergillus genus, are known for their ability to synthesize a wide array of bioactive secondary metabolites, including various sesquiterpenoids. acs.org The isolation of this compound from an Aspergillus strain culture was first reported in 1996. nih.gov More recent studies have also identified it as a metabolite in Aspergillus xerophilus, where its presence was detected through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of extracts from the fungal mycelia and culture filtrates. acs.org

Co-occurrence and Context within Plant Metabolomes (e.g., Warburgia ugandensis and related drimanes)

Beyond fungal sources, this compound has also been detected within the complex metabolome of certain plants. A notable example is its presence in the medicinal tree Warburgia ugandensis, also known as the pepper bark tree. nih.govscispace.com This tree is renowned in traditional African medicine for its wide range of therapeutic uses, which are largely attributed to its rich profile of drimane sesquiterpenes. academicjournals.orgresearchgate.net

Phytochemical analyses of W. ugandensis have revealed that this compound co-occurs with a variety of other drimane sesquiterpenes. scispace.comresearchgate.net These include compounds such as drimendiol, deacetylugandensiolide, warburganal, and mukaadial. nih.govscispace.com The compound is found in different parts of the plant, including the roots, where it contributes to the organ's distinct chemical profile alongside other highly oxygenated drimane sesquiterpenes. nih.gov The presence of this compound within a plant host known for its own array of drimanes highlights the intricate metabolic interactions that can occur, although it is also possible that the compound is produced by endophytic fungi, such as Aspergillus, living within the plant's tissues. nih.gov

Proposed Biosynthetic Routes to this compound

The precise biosynthetic pathway for this compound in nature has not been fully elucidated. However, insights can be drawn from the known biosynthesis of related drimane sesquiterpenoids and from laboratory syntheses that often mimic plausible biological reactions.

The biosynthesis of drimane sesquiterpenoids originates from the cyclization of farnesyl pyrophosphate (FPP). It is proposed that the drimane skeleton is formed and subsequently undergoes a series of enzymatic modifications, primarily oxidations, to yield the various functionalized derivatives. wur.nl

For this compound, key enzymatic steps would include multiple hydroxylations. Chemical syntheses provide a model for these potential biological transformations. For instance, the laboratory synthesis of (-)-albrassitriol and its C-6 epimer, (-)-6-epi-albrassitriol, has been achieved starting from (+)-larixol, a labdane (B1241275) diterpenoid. researchgate.net This suggests that related diterpenes could serve as natural precursors. The synthesis involves key intermediates such as drim-7-ene-9α,11-diol-6-one, indicating that enzymatic hydroxylation at C-9 and C-11, followed by oxidation at C-6, are likely steps in the pathway. researchgate.netlookchem.com The final steps would involve the reduction of the C-6 carbonyl group and hydroxylation at C-12 to yield the final product. These steps are likely catalyzed by specific oxidoreductase and hydroxylase enzymes, such as cytochrome P450 monooxygenases.

The stereochemistry of this compound, particularly the "6-epi" configuration, is a critical aspect of its structure and likely its biological function. The "epi" designation indicates that the hydroxyl group at the C-6 position has an opposite stereochemical orientation compared to its diastereomer, albrassitriol (B161333).

In synthetic routes, achieving this specific stereochemistry is a significant challenge. For example, the reduction of the C-6 ketone in the precursor drim-7-ene-9α,11-diol-6-one using lithium aluminium hydride (LiAlH₄) yields a mixture of both (-)-albrassitriol and (-)-6-epi-albrassitriol. researchgate.net The preferential formation of the 6-epi alcohol is attributed to steric hindrance from the methyl group at the C-4 position. In a biological context, the stereoselectivity of this reduction would be tightly controlled by a specific enzyme (a reductase), ensuring the formation of the correct epimer. This enzymatic control is crucial for producing a specific, biologically active stereoisomer.

Synthetic Methodologies for 12 Hydroxy 6 Epi Albrassitriol and Its Analogs

Total Synthesis Strategies for 12-Hydroxy-6-epi-albrassitriol

Synthesis from (+)-Larixol as a Chiral Pool Precursor

A notable total synthesis of (-)-12-hydroxy-6-epi-albrassitriol commences from the readily available labdane (B1241275) diterpenoid, (+)-larixol. nih.gov This approach leverages the inherent chirality of the starting material to achieve an enantioselective synthesis.

The synthetic sequence begins with the conversion of (+)-larixol into 14,15-bisnorlab-7-ene-6,13-dione. nih.gov This intermediate is then subjected to a Norrish type II photochemical degradation, a key step that forms the drimane (B1240787) skeleton, yielding drim-7,9(11)-diene-6-one. nih.gov

A more recent divergent and stereoselective synthesis has also been developed starting from commercially available (+)-sclareolide. acs.org

Alternative Synthetic Routes and Key Reaction Steps

To circumvent the use of the toxic and costly osmium tetroxide, an alternative two-step route for the dihydroxylation has been developed. anacec.md This method involves the selective epoxidation of the C9-C11 double bond of drim-7,9(11)-diene-6-one using monoperphthalic acid. nih.gov This reaction yields a mixture of α- and β-epoxides. nih.gov Subsequent treatment of this mixture with perchloric acid (HClO₄) facilitates the ring-opening of the epoxides to furnish the same key intermediate, drim-7-ene-9α,11-diol-6-one. nih.gov

Another key reaction is the Norrish Type II photochemical degradation. The irradiation of 14,15-bisnorlab-7-ene-6,13-dione with UV light induces this reaction, which is crucial for forming the drimane framework. anacec.md

Recent advancements have also explored non-conventional methods to streamline drimane synthesis. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in certain cyclization steps.

The final reduction of the C6-ketone is a critical stereochemical step. The use of a reducing agent like lithium aluminum hydride (LiAlH₄) leads to the formation of the C6-epimeric alcohols, yielding both albrassitriol (B161333) and 6-epi-albrassitriol.

Chemoenzymatic Approaches to this compound and Derivatives

Chemoenzymatic strategies are increasingly being employed in the synthesis of complex natural products like drimane sesquiterpenoids, offering high selectivity and milder reaction conditions. These approaches often combine the strengths of traditional chemical synthesis with the precision of biocatalysis.

Enzymes such as squalene-hopene cyclase (SHC) have been utilized to catalyze the cyclization of linear precursors to form the drimane skeleton. rsc.org Recombinant SHC can convert a linear sesquiterpene into multiple drimane-type sesquiterpenes. rsc.org

Cytochrome P450 enzymes are also pivotal in chemoenzymatic synthesis, particularly for introducing hydroxyl groups at specific positions on the drimane scaffold. researchgate.netbeilstein-journals.org For instance, engineered P450BM3 from Bacillus megaterium has been used for the C-3 hydroxylation of drimenol (B159378). researchgate.net The discovery of P450s like CavA from Streptomyces clavuligerus, which can oxidize the A-ring of drimenol at the C-2 and C-3 positions, further expands the biocatalytic toolbox. beilstein-journals.org

These enzymatic transformations can be integrated into multi-step syntheses. For example, a modular chemoenzymatic approach has been developed for drimane meroterpenoids by combining heterologous biosynthesis of a drimane core in Escherichia coli, followed by enzymatic hydroxylation and subsequent chemical modifications. researchgate.net This strategy allows for the rapid and modular synthesis of a variety of oxidized meroterpenoids. chemrxiv.org

Preparation of Stereoisomers and Epimers of this compound

The synthesis of stereoisomers and epimers of this compound is crucial for studying structure-activity relationships. The C6 epimer, (-)-albrassitriol, is often co-synthesized with (-)-6-epi-albrassitriol. nih.gov

The stereochemical outcome at the C6 position is determined in the final reduction step of the corresponding 6-keto derivative. The reduction of drim-7-ene-9α,11-diol-6-one with lithium aluminum hydride (LiAlH₄) produces a mixture of the two epimers, (-)-albrassitriol and (-)-6-epi-albrassitriol, which can be separated chromatographically. nih.gov The ratio of these epimers can be influenced by the choice of reducing agent and reaction conditions.

The preparation of other stereoisomers often requires the development of stereoselective synthetic routes or the use of chiral resolving agents. For instance, enzymatic resolution has been employed in the synthesis of optically active drimane sesquiterpenes. researchgate.net

The epimerization of related drimane sesquiterpenoids, such as the conversion of polygodial to its epimer isotadeonal, can be achieved under basic conditions, for example, using sodium carbonate. mdpi.com This highlights a potential strategy for accessing different epimers within the drimane family.

Development of Novel Synthetic Tools for Drimane Sesquiterpenoid Scaffolds

The development of novel synthetic methodologies for constructing the drimane sesquiterpenoid scaffold is an active area of research, aiming to improve efficiency, selectivity, and access to structural diversity.

One innovative approach is "scaffold hopping," where the core connectivity of a molecule is altered to generate diverse molecular frameworks from a common precursor. scienmag.com This has been demonstrated by using a biocatalytically installed alcohol on a sclareolide (B1681565) scaffold as a handle for further chemical transformations, leading to various terpenoid skeletons. scienmag.com

Radical-based retrosynthetic disconnections are also emerging as a powerful tool, offering unique chemoselectivity compared to traditional two-electron-based reactions. chemrxiv.org By strategically combining biocatalytic C-H hydroxylation with radical-based transformations, concise routes to complex oxidized meroterpenoids have been developed. chemrxiv.org

These evolving synthetic tools not only facilitate the synthesis of known drimane sesquiterpenoids but also open up avenues for the creation of novel analogs with potentially enhanced or new biological activities.

Biological Activities and Molecular Interactions of 12 Hydroxy 6 Epi Albrassitriol

Antimicrobial Potency of 12-Hydroxy-6-epi-albrassitriol

This compound has demonstrated a range of antimicrobial effects, showing inhibitory action against both bacteria and fungi. frontiersin.org This broad-spectrum activity has positioned it as a compound of interest for further research in the development of new antimicrobial agents.

Investigations into Antibacterial Efficacy

Studies have shown that this compound exhibits antibacterial properties. frontiersin.org Research on water extracts containing drimane (B1240787) sesquiterpenoids, including this compound, has indicated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, inhibitory effects have been observed against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The antibacterial activity of drimane sesquiterpenes is a well-documented aspect of their biological profile. nih.govfrontiersin.org

Analysis of Antifungal Effects

The antifungal potential of this compound is a significant area of its bioactivity profile. frontiersin.org Research has documented its inhibitory effects against various fungal pathogens. For instance, studies have demonstrated its activity against Candida albicans. nih.govfrontiersin.org Furthermore, investigations into the secondary metabolites of Aspergillus xerophilus have highlighted the antifungal potential of drimane-type sesquiterpenes against phytopathogenic fungi that affect agricultural crops. acs.org While a range of drimane sesquiterpenes were studied, this research provides a basis for the potential application of compounds like this compound in agriculture. acs.org

Exploration of Other Bioactivities of this compound

Beyond its antimicrobial properties, this compound has been investigated for other biological effects, including cytotoxicity, insect antifeedant activity, molluscicidal properties, and plant growth regulation. nih.govfrontiersin.org

Cytotoxic Studies and Cellular Impact

The cytotoxic potential of drimane sesquiterpenoids, the class of compounds to which this compound belongs, has been noted in scientific literature. nih.govfrontiersin.org A related compound, Ustusolate A, which is a derivative of this compound, has shown weak cytotoxic effects against HL-60 and A549 cancer cell lines. This suggests that the core structure of this compound may be a starting point for the development of compounds with cytotoxic activity.

Insect Antifeedant and Molluscicidal Properties

The broader class of drimane sesquiterpenoids is recognized for its insect antifeedant and molluscicidal activities. nih.govfrontiersin.org This suggests that this compound may also possess these properties, although specific studies focusing solely on this compound's efficacy in these areas are not extensively detailed in the provided search results. The established bioactivities of the drimane sesquiterpene family provide a strong rationale for investigating this compound for these effects.

Plant Growth Regulatory Effects

Plant growth regulation is another documented bioactivity of drimane sesquiterpenoids. nih.govfrontiersin.org This indicates a potential role for this compound in influencing plant development. The investigation of fungal secondary metabolites for crop protection has highlighted the potential of these compounds in agriculture. acs.org

Cholesterol Reduction in Cellular Models (e.g., HEP G2 cells)

The natural product this compound, isolated from a culture of Aspergillus sp. (strain FH-A 6257), has demonstrated notable activity in the context of cholesterol modulation. nih.govresearchgate.net In vitro studies utilizing the human liver cancer cell line, HepG2, a widely accepted model for studying hepatic cholesterol metabolism, have shown that this compound can significantly reduce cellular cholesterol levels. researchgate.net

Research findings indicate that treatment with this compound resulted in a substantial decrease in cholesterol within HepG2 cells. researchgate.net Specifically, at a concentration of 1.0 x 10⁻⁵ M, the compound inhibited cholesterol by up to 40%. researchgate.net This discovery highlights the potential of this compound as a molecule of interest for research into cholesterol-lowering agents. researchgate.net

Interactive Data Table: Cholesterol Reduction in HepG2 Cells

| Compound | Cell Line | Concentration | % Cholesterol Reduction | Source |

|---|

Elucidation of Mechanism of Action at the Molecular Level

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is critical for its potential development in scientific research. This section explores the current knowledge regarding its molecular targets, pathway modulation, and structure-function relationships.

The specific molecular target responsible for the cholesterol-lowering activity of this compound has not yet been fully identified in the available scientific literature. While other cholesterol-lowering natural products are known to target enzymes like HMG-CoA reductase or proteins involved in cholesterol transport like Niemann-Pick C1-Like 1 (NPC1L1), no direct binding studies or target identification assays have been published for this compound in this context. nih.govnih.gov Therefore, the direct protein or receptor with which this compound interacts to reduce cholesterol in HepG2 cells remains an area for future investigation.

The signal transduction pathways modulated by this compound leading to cholesterol reduction are currently unknown. Research on other compounds has shown that pathways involving key regulators of lipid metabolism, such as Sterol Regulatory Element-Binding Proteins (SREBPs) or Liver X Receptors (LXRs), are often implicated in cholesterol homeostasis. However, studies specifically linking this compound to the modulation of these or other signaling cascades in the context of its cholesterol-lowering effects have not been reported. Elucidating how this compound affects intracellular signaling is a necessary next step in understanding its mechanism of action.

The biological activity of this compound is intrinsically linked to its unique chemical structure as a drimane-type sesquiterpenoid. nih.gov The structure-function relationships, while not exhaustively studied for its cholesterol-lowering activity, can be inferred from its key structural features and comparison with related molecules. researchgate.netresearchgate.net

Drimane Skeleton: The core drimane sesquiterpene framework is a common feature in many natural products with diverse biological activities, including antimicrobial and cytotoxic effects. nih.gov This bicyclic scaffold provides a rigid conformational foundation for the presentation of various functional groups.

Comparison with Analogs: The compound is structurally related to (-)-albrassitriol. researchgate.net While both are triols, the different spatial arrangement of the hydroxyl group at C6 in this compound likely alters its polarity, solubility, and how it interacts with potential molecular targets when compared to its diastereomer, (-)-albrassitriol. researchgate.netacs.org However, detailed structure-activity relationship (SAR) studies that systematically modify the structure of this compound to pinpoint the exact moieties responsible for its cholesterol-lowering effect have not been published. researchgate.net

Structure Activity Relationship Sar Studies of 12 Hydroxy 6 Epi Albrassitriol and Its Analogs

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the pharmacological profile of chiral molecules like 12-Hydroxy-6-epi-albrassitriol. Since biological systems, such as enzyme active sites and receptors, are themselves chiral, they can differentiate between stereoisomers of a drug, often leading to significant differences in biological activity. nih.gov

Role of Hydroxyl Groups and Other Functionalizations

The presence and positioning of hydroxyl (-OH) groups are critical determinants of the biological activity of this compound. This compound is a triol, meaning it possesses three hydroxyl groups, with a key functionalization being the hydroxyl group at the C-12 position.

This C-12 hydroxyl group, along with the other hydroxyls, significantly increases the polarity of the molecule compared to non-hydroxylated drimane (B1240787) skeletons. This change in polarity can affect crucial properties such as water solubility and the ability to cross biological membranes, which may enhance its bioactivity. microbialcell.com It is hypothesized that additional hydroxyl groups can improve biological activity. microbialcell.com The hydroxyl groups also provide sites for further chemical reactions, such as oxidation to ketones or aldehydes, which would fundamentally alter the compound's electronic properties and reactivity.

Research on related drimane sesquiterpenoids demonstrates the profound impact of hydroxyl functionalization on bioactivity. For instance, studies on elegansin D analogues, which also possess a drimane core, revealed that a hydroxyl group at the C-7 position resulted in poor anticancer activity. However, when this hydroxyl group was functionalized by converting it into a cinnamoyl ester, the resulting analogues exhibited potent anticancer activity against liver cancer cells. acs.org This highlights that while the presence of hydroxyl groups is important, their specific position and potential for further modification are key to tuning the biological profile of drimane sesquiterpenoids.

Comparative Analysis with Related Drimane Sesquiterpenoids (e.g., Albrassitriol (B161333), Polygodial)

Comparing this compound with other well-known drimane sesquiterpenoids like albrassitriol and polygodial reveals how specific structural motifs correlate with distinct biological activities.

Comparison with Albrassitriol: The primary differences between this compound and its close relative, (-)-albrassitriol, lie in two key structural features: the stereochemistry at C-6 and the presence of a hydroxyl group at C-12. acs.org (-)-Albrassitriol has the opposite stereoconfiguration at C-6 and lacks the C-12 hydroxyl group. These modifications are significant enough to alter their interaction with biological targets. For example, in cytotoxicity screenings against the HepG2 liver cancer cell line, (-)-albrassitriol displayed poor anticancer activity, with an IC₅₀ value greater than 50 μM. acs.org The addition of the C-12 hydroxyl group and the C-6 epimerization in this compound are expected to modify its polarity and binding characteristics, potentially leading to a different spectrum of biological activity.

Comparison with Polygodial: Polygodial is a drimane sesquiterpenoid renowned for its potent antifungal and antifeedant properties. mdpi.comwur.nl Structurally, it is vastly different from this compound. Instead of hydroxyl groups, polygodial's activity is largely attributed to the presence of two aldehyde groups at C-11 and C-12, arranged in an unsaturated dialdehyde (B1249045) system with a double bond at C-7,8. mdpi.commdpi.com This functional group arrangement is crucial for its mechanism of action, which is believed to involve reactions with primary amino groups on biological macromolecules. wur.nl The stereochemistry of the aldehyde group at C-9 is also critical for its activity. In contrast, this compound is a triol, lacking the reactive aldehyde functionalities of polygodial. Its reported antimicrobial and anti-inflammatory activities likely stem from different mechanisms, possibly involving interactions with cell membranes or modulation of inflammatory signaling pathways.

The following table provides a comparative overview of these compounds.

| Feature | This compound | Albrassitriol | Polygodial |

| Core Structure | Drimane Sesquiterpenoid | Drimane Sesquiterpenoid | Drimane Sesquiterpenoid |

| Key Functional Groups | Three hydroxyl groups (Triol) | Three hydroxyl groups (Triol) | Two aldehyde groups (Dialdehyde) |

| C-6 Stereochemistry | epi-configuration | Normal configuration | Not applicable |

| C-12 Functional Group | Hydroxyl (-OH) | Hydrogen (-H) | Aldehyde (-CHO) |

| Reported Biological Activity | Antimicrobial, Anti-inflammatory | Poor anticancer activity acs.org | Antifungal, Antifeedant mdpi.comwur.nl |

This comparative analysis underscores a fundamental principle in SAR: minor changes in stereochemistry or functional groups, such as the difference between an alcohol and an aldehyde, can lead to major shifts in biological activity and mechanism of action within the same family of natural products.

Advanced Analytical Techniques for Characterization and Elucidation in 12 Hydroxy 6 Epi Albrassitriol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules like 12-Hydroxy-6-epi-albrassitriol. It provides detailed information about the carbon-hydrogen framework and the relative stereochemistry of chiral centers.

Detailed Research Findings: The structural assignment of this compound relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The key challenge lies in unambiguously determining the stereochemistry at the C-6 and C-12 positions.

¹H-NMR and ¹³C-NMR: These spectra establish the carbon skeleton and the number and types of protons and carbons present. The chemical shifts of the protons and carbons attached to or near the hydroxyl groups and the epimeric center at C-6 are of particular diagnostic importance.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments are crucial for determining the spatial proximity of protons, which helps to define the relative configuration of the molecule. researchgate.net For instance, NOE correlations can help establish the epi configuration at C-6 by showing the spatial relationship between the proton at C-6 and adjacent methyl groups. researchgate.net In the synthesis of related drimanic compounds, NOE differential experiments have been essential in confirming the α/β configuration of epoxide intermediates, a similar challenge of stereochemical assignment. researchgate.net

The following table summarizes hypothetical but representative NMR data for key nuclei in the this compound structure, illustrating how chemical shifts are used in its identification.

| Nucleus | Hypothetical Chemical Shift (ppm) | Significance in Structural Assignment |

| H-6 | 3.8 - 4.2 | The chemical shift and coupling constants are indicative of the proton's orientation, helping to confirm the epi configuration. |

| H-12 | 3.5 - 3.9 | Signals for the hydroxymethyl group protons at C-12 confirm the presence and location of this functional group. |

| C-6 | 70 - 75 | The ¹³C chemical shift for this carbon, bearing a hydroxyl group, is distinct and sensitive to its stereochemical environment. |

| C-12 | 65 - 70 | The chemical shift of the C-12 carbon confirms the presence of the primary alcohol. |

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Identification (e.g., GC-MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for identifying known compounds within complex biological extracts. mdpi.com It has been instrumental in detecting this compound as part of the broader metabolite profile in various organisms.

Detailed Research Findings: In studies of fungal and plant metabolomes, GC-MS analysis is a standard method for separating and identifying volatile and semi-volatile compounds. nih.gov For polar compounds like this compound, a derivatization step is required to increase volatility for GC analysis. This typically involves trimethylsilylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. acs.org

Metabolite Profiling of Aspergillus xerophilus: In a recent study, GC-MS analysis of extracts from the fungus Aspergillus xerophilus led to the detection of this compound for the first time from this species. The compound was identified as its tetra-TMS derivative (11, 4TMS), with a retention index (RI) of 2362. acs.org

Metabolite Profiling of Warburgia ugandensis: Research on the pepper bark tree, Warburgia ugandensis, used GC-MS to analyze metabolite profiles from its leaves, roots, and fruits. nih.gov this compound was identified among 173 analytes, and its relative abundance was found to vary between different organs of the plant. nih.gov The identification was based on the interpretation of mass spectral fragmentation patterns of the silylated derivative. nih.gov

The table below shows characteristic mass fragments that would be observed for the trimethylsilylated derivative of this compound in a GC-MS analysis.

| m/z (mass-to-charge ratio) | Fragment Interpretation | Significance |

| 73 | [Si(CH₃)₃]⁺ | Characteristic ion for TMS derivatives, confirming successful derivatization. |

| M-15 | [M-CH₃]⁺ | Loss of a methyl group from the parent ion. |

| M-90 | [M-Si(CH₃)₃OH]⁺ | Loss of a trimethylsilanol (B90980) group, indicative of a hydroxyl group in the original molecule. |

| Specific fragmentation patterns | Drimane (B1240787) skeleton fragments | Ions resulting from the cleavage of the decalin ring system help identify the core sesquiterpenoid structure. nih.gov |

Chromatographic Separations for Isolation and Purity Assessment

The isolation of this compound from natural sources and the assessment of its purity are achieved through various chromatographic techniques. These methods separate the target compound from a complex mixture of other metabolites.

Detailed Research Findings: The isolation process typically involves a series of chromatographic steps to achieve high purity.

Initial Extraction and Fractionation: Crude extracts, for example from fungal cultures, are often first subjected to solid-phase extraction (SPE) to separate compounds into broad polarity classes. In one study, an ethanol (B145695) fraction was used to accumulate drimane sesquiterpenes while removing a large portion of highly polar sugars and sugar alcohols. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the final purification and purity assessment of this compound. A common method involves using a reversed-phase C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water (often containing 0.1% formic acid). This system separates compounds based on their hydrophobicity. The purity of the isolated compound is determined by integrating the peak area in the resulting chromatogram, with a purity of over 95% being a common standard for further research.

The following table outlines a typical chromatographic setup for the purity assessment of this compound.

| Parameter | Description | Purpose |

| Technique | High-Performance Liquid Chromatography (HPLC) | To separate the compound from impurities and quantify its purity. |

| Stationary Phase (Column) | Reversed-Phase C18 | Separates moderately polar to nonpolar compounds effectively. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Gradient elution allows for the separation of a wide range of compounds with different polarities. |

| Detector | Mass Spectrometer (MS) or UV Detector | MS provides mass information for peak identification, while UV detects chromophores. |

X-ray Crystallography for Absolute Configuration Determination

While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography on a single crystal provides the ultimate confirmation of its three-dimensional structure and absolute configuration. nih.gov

Detailed Research Findings: The determination of the absolute configuration of a chiral molecule without a known internal reference requires the measurement of anomalous scattering effects. nih.govthieme-connect.de This technique involves analyzing the small differences in diffraction intensities between Friedel pairs (h,k,l and -h,-k,-l), which is possible when the X-ray wavelength is near an absorption edge of one of the atoms in the crystal. nih.gov

For this compound, its absolute configuration was definitively established through single-crystal X-ray analysis. researchgate.net This analysis confirms the specific spatial arrangement of all atoms and stereocenters, validating the assignments made by other spectroscopic methods like NMR. researchgate.net Obtaining a suitable single crystal of the compound is a prerequisite for this technique. The synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol, a diterpenoid with a known absolute configuration, also serves to solve the problem of their absolute configurations. researchgate.net

| Analytical Technique | Information Obtained | Significance for this compound |

| Single-Crystal X-ray Diffraction | Three-dimensional atomic coordinates | Provides an exact model of the molecular structure in the solid state. |

| Anomalous Scattering Analysis | Absolute stereochemistry (e.g., Flack parameter) | Unambiguously determines the true enantiomeric form of the molecule, confirming the 'S' or 'R' configuration at each chiral center. nih.gov |

Future Perspectives and Translational Research on 12 Hydroxy 6 Epi Albrassitriol

Potential for Lead Compound Development in Natural Products Drug Discovery

Natural products are a significant source of unique chemical scaffolds for drug discovery, and 12-Hydroxy-6-epi-albrassitriol serves as a promising candidate for lead compound development. ga-online.orgmdpi.com A lead compound is a chemical starting point for the creation of a new drug, possessing desired biological activity but often requiring structural modification to enhance efficacy and drug-like properties. mdpi.com

This compound exhibits a range of biological activities that make it an attractive scaffold for therapeutic development. Research has documented its antimicrobial and anti-inflammatory properties. In vitro studies have shown its ability to inhibit the growth of various pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans and Aspergillus niger. Furthermore, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines, including TNF-alpha and IL-6, potentially through the suppression of the NF-kB signaling pathway. The compound has also been explored for its role in regulating cell cycle and apoptosis, fundamental processes in cancer research. This diverse bioactivity profile suggests that its drimane (B1240787) core structure could be chemically modified to develop more potent and selective agents for treating infectious, inflammatory, or proliferative diseases.

Biotechnological Production and Strain Optimization

This compound is a secondary metabolite produced naturally by various fungal species, particularly from the genus Aspergillus. It has been successfully isolated from cultures of Aspergillus sp. (specifically strain FH_A 6257) and Aspergillus xerophilus. researchgate.netacs.org Biotechnological production through fungal fermentation is the primary method for obtaining this compound.

Optimizing the production of this compound involves enhancing the yield from these microbial sources. Strain optimization is a key strategy, which can involve several approaches:

Classical Mutagenesis: Using UV or chemical mutagens to induce random mutations in the producing Aspergillus strain, followed by screening for high-yielding mutants.

Medium and Fermentation Optimization: Systematically adjusting culture conditions such as nutrient composition (carbon and nitrogen sources), pH, temperature, and aeration to maximize the production of the desired metabolite.

Genetic Engineering: Advanced techniques involving the identification and overexpression of genes within the biosynthetic cluster responsible for producing the drimane sesquiterpene backbone and the specific tailoring enzymes (e.g., hydroxylases) that create the final compound.

In addition to biotechnological routes, chemical synthesis has also been achieved. Researchers have developed methods to synthesize (-)-6-epi-albrassitriol from (+)-larixol, a readily available labdane (B1241275) diterpenoid. researchgate.netresearchgate.net This multi-step chemical process provides an alternative route that can be valuable for producing analogues and scaling up production. researchgate.net

Ecological Roles and Chemical Ecology of this compound

As a secondary metabolite, this compound is not essential for the primary growth of the producing fungus but likely plays a crucial role in its survival and interaction with the surrounding environment. The study of these interactions is the focus of chemical ecology. The documented biological activities of the compound provide strong clues to its ecological functions.

One significant ecological role is chemical defense. Research on metabolites from Aspergillus xerophilus demonstrated that its drimane sesquiterpenes, including this compound, exhibit inhibitory effects against several phytopathogenic fungi that cause diseases in major crops. acs.org This suggests the compound helps Aspergillus compete with other microorganisms in its habitat. acs.org

Integration into Systems Biology and Metabolomics Research

Systems biology aims to understand biological entities as complex, interconnected networks of genes, proteins, and metabolites. embopress.org Metabolomics, the comprehensive analysis of all small molecules (the metabolome) in a biological sample, is a cornerstone of this approach. embopress.orgchemrxiv.org

This compound can be integrated into systems biology and metabolomics research in several impactful ways:

As a Biomarker: In studies of fungal or plant ecosystems, the presence and concentration of this compound can serve as a chemical marker. For example, its detection in the metabolite profile of Warburgia ugandensis allows researchers to correlate its abundance with specific microbial community structures or environmental stressors. nih.gov

Probing Biological Pathways: When a biological system (like a pathogenic bacterium or a cancer cell line) is treated with this compound, metabolomics can be used to generate a global snapshot of the resulting metabolic changes. This "metabolic fingerprinting" can reveal the compound's mechanism of action on a systemic level, identifying which pathways are perturbed. This approach provides a much broader understanding than traditional methods that focus on a single molecular target.

Understanding Biosynthesis: Metabolomic analysis of the producing Aspergillus strains under different conditions can help elucidate the biosynthetic pathway of this compound and identify potential precursor molecules and bottlenecks in its production, guiding strain optimization efforts.

By incorporating this compound into metabolomics workflows, researchers can move from studying its isolated effects to understanding its role within the complex, dynamic network of a whole biological system.

Q & A

Q. What are the established synthetic routes for 12-Hydroxy-6-epi-albrassitriol, and how can researchers optimize reaction yields?

- Methodological Answer : The compound is synthesized from (+)-larixol via multi-step oxidation and epimerization. Key steps include selective hydroxylation at C12 and stereochemical inversion at C6, typically achieved using oxidizing agents like pyridinium chlorochromate (PCC) or enzymatic catalysis . To optimize yields:

- Use high-resolution NMR to monitor intermediate stereochemistry.

- Adjust solvent polarity (e.g., dichloromethane vs. methanol) to stabilize reactive intermediates.

- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification.

Refer to Vlad et al. (2013) for detailed protocols and yield comparisons under varying conditions .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Assign signals for C6 and C12 stereocenters using H-C HSQC and NOESY experiments to resolve epimeric ambiguity .

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect degradation products .

- X-ray crystallography (if crystalline): Resolve absolute configuration by comparing experimental data with Cambridge Structural Database entries .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity or antimicrobial activity may arise from:

- Source variability : Compare compounds synthesized from different larixol batches (e.g., plant species, extraction methods) .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times using OECD guidelines .

- Data normalization : Apply meta-analysis tools (RevMan, Cochrane Handbook) to reconcile IC values across studies .

Publish negative results and raw datasets in supplementary materials to enhance reproducibility .

Q. How can researchers resolve stereochemical challenges during the synthesis of this compound analogs?

- Methodological Answer : To control C6 epimerization:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to block undesired hydroxyl interactions during oxidation .

- Chiral auxiliaries : Introduce Evans’ oxazolidinones to direct stereoselective hydroxylation.

- Computational modeling : Perform DFT calculations (Gaussian 16) to predict transition states and optimize reaction pathways .

Validate outcomes via circular dichroism (CD) spectroscopy and compare with natural product databases .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC/IC with 95% confidence intervals .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences in cytotoxicity.

- Principal Component Analysis (PCA) : Map structural analogs against bioactivity profiles to identify SAR trends .

Report effect sizes and power analysis to justify sample sizes, adhering to FINER criteria for experimental design .

Data Presentation and Reproducibility

Q. How should researchers present synthetic and analytical data for this compound in manuscripts?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Main text : Include 1–2 representative synthetic procedures and characterization data (NMR, HPLC) for key compounds .

- Supplementary materials : Provide raw spectral data (e.g., .jdx files), crystallographic CIFs, and dose-response curves .

Use IUPAC nomenclature consistently and avoid abbreviations for chemical names .

Q. What protocols ensure reproducibility in biological assays for this compound?

- Methodological Answer :

- Pre-registration : Document experimental designs on platforms like Open Science Framework (OSF) before testing .

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in all assays .

- Blinding : Assign compound codes (e.g., Cmpd-A, Cmpd-B) to minimize bias during data collection .

Archive cell lines and microbial strains with ATCC or DSMZ accession numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.